molecular formula C23H14F5N3O4S B2593443 ethyl 5-(2,6-difluorobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-30-9

ethyl 5-(2,6-difluorobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2593443
CAS No.: 851951-30-9
M. Wt: 523.43
InChI Key: IEPOSHUQRKZKPC-UHFFFAOYSA-N
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Description

Ethyl 5-(2,6-difluorobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. This bicyclic system is substituted at position 5 with a 2,6-difluorobenzamido group, at position 3 with a 4-(trifluoromethyl)phenyl moiety, and at position 1 with an ethyl carboxylate ester. The presence of fluorine atoms and the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications such as kinase inhibition or antimicrobial activity .

Synthesis of analogous thienopyridazine derivatives typically involves cyclocondensation of thiophene precursors with hydrazines or diazonium salts, followed by functionalization via amidation or esterification .

Properties

IUPAC Name

ethyl 5-[(2,6-difluorobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F5N3O4S/c1-2-35-22(34)18-13-10-36-20(29-19(32)17-14(24)4-3-5-15(17)25)16(13)21(33)31(30-18)12-8-6-11(7-9-12)23(26,27)28/h3-10H,2H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPOSHUQRKZKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=CC=C3F)F)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F5N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2,6-difluorobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,4-d]pyridazine ring system.

    Introduction of Functional Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,6-difluorobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in a variety of substituted thienopyridazine compounds.

Scientific Research Applications

Ethyl 5-(2,6-difluorobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or interaction with specific biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrially relevant compounds.

Mechanism of Action

The mechanism of action of ethyl 5-(2,6-difluorobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Thienopyridazine Derivatives

Compound Name Core Structure Position 5 Substituent Position 3 Substituent Key Properties/Applications
Methyl 5-methyl-4-oxo-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylate (73a) Thieno[2,3-d]pyridazine Methyl N/A Intermediate for further derivatization
Methyl 4-oxo-5-phenyl-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylate (73b) Thieno[2,3-d]pyridazine Phenyl N/A Enhanced aromatic interactions
Target Compound Thieno[3,4-d]pyridazine 2,6-Difluorobenzamido 4-(Trifluoromethyl)phenyl High lipophilicity, potential kinase inhibition

Key Observations :

  • Core Structure: The thieno[3,4-d]pyridazine core in the target compound differs from the thieno[2,3-d]pyridazine in compounds 73a and 73b.
  • Substituents : The 2,6-difluorobenzamido group at position 5 introduces hydrogen-bonding capability, while the 4-(trifluoromethyl)phenyl group at position 3 enhances hydrophobicity. In contrast, compounds 73a and 73b lack fluorinated substituents, reducing their metabolic stability compared to the target compound .

Comparison with Pyrazolo[3,4-d]Pyrimidine Derivatives

Table 2: Substituent Effects in Pyrazolo[3,4-d]Pyrimidines vs. Thienopyridazines

Compound (Example 62) Core Structure Key Substituents Melting Point (°C) Mass (M++1)
2-(1-(4-Amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo[3,4-d]pyrimidine Fluorophenyl, methylthiophene, chromenone 227–230 560.2
Target Compound Thieno[3,4-d]pyridazine 2,6-Difluorobenzamido, 4-(trifluoromethyl)phenyl Not reported Not reported

Key Observations :

  • Core Differences: The pyrazolo[3,4-d]pyrimidine core in Example 62 is structurally distinct from the thienopyridazine core, leading to differences in π-stacking interactions and solubility. Pyrazolopyrimidines are often used in kinase inhibitors, while thienopyridazines may target different enzymes .
  • Fluorinated Substituents: Both compounds feature fluorinated aryl groups, which improve membrane permeability and resistance to oxidative metabolism. However, the trifluoromethyl group in the target compound offers greater electron-withdrawing effects compared to the monofluorophenyl group in Example 62 .

Implications of Lumping Strategies

The lumping strategy described in groups compounds with similar structures or substituents to predict their behavior in chemical models. For instance:

  • The target compound could be grouped with other fluorinated heterocycles (e.g., Example 62) due to shared fluorine atoms, enabling simplified modeling of their environmental persistence or pharmacokinetics .
  • However, core structure differences (e.g., thienopyridazine vs. pyrazolopyrimidine) may necessitate separate treatment in biological assays, as binding affinities depend on electronic and steric factors .

Biological Activity

Ethyl 5-(2,6-difluorobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound with potential biological activities. This article reviews its biological activity based on structural characteristics, chemical properties, and existing research findings.

Structural Characteristics

The compound features a thieno[3,4-d]pyridazine core structure with various functional groups:

  • Difluorobenzamido moiety : Enhances lipophilicity and metabolic stability.
  • Trifluoromethyl group : Increases the compound's potential for biological interactions.

This unique combination of functional groups may influence the compound's pharmacokinetics and pharmacodynamics, making it a candidate for medicinal chemistry applications.

Biological Activity Overview

Research into the biological activity of this compound is limited but promising. Similar compounds with thieno[3,4-d]pyridazine structures have shown various biological activities, including:

  • Anticancer properties : Compounds in this class have been explored for their ability to inhibit cancer cell proliferation.
  • Antimicrobial activity : Some derivatives exhibit effectiveness against bacterial and fungal strains.
  • Enzyme inhibition : Certain analogs have been studied for their potential to inhibit specific enzymes involved in disease processes.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study on structurally related thieno[3,4-d]pyridazine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.
  • Enzyme Inhibition :
    • Research has indicated that compounds with similar structures can act as inhibitors of key enzymes involved in cancer metabolism. For example, some derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells.
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound may exhibit antimicrobial activity against specific pathogens. Further investigations are required to quantify this effect and understand the underlying mechanisms.

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics and biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Characteristics
Ethyl 5-(2-fluorobenzamido)-3-(phenyl)-4-oxo-thieno[3,4-d]pyridazineLess fluorinationPotential A1 antagonistFewer fluorine substituents
Ethyl 5-(difluorobenzamido)-3-(naphthalen-1-yl)-4-oxo-thieno[3,4-d]pyridazineNaphthalene instead of phenylSimilar activity profileBroader aromatic system
Ethyl 5-(trifluoromethylbenzamido)-3-(fluorophenyl)-4-oxo-thieno[3,4-d]pyridazineTrifluoromethyl groupPotential A1 antagonistEnhanced lipophilicity

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